molecular formula C17H12N2O4 B3055632 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one CAS No. 6596-48-1

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one

Cat. No.: B3055632
CAS No.: 6596-48-1
M. Wt: 308.29 g/mol
InChI Key: XAWRZMYBQFHEMH-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one is an organic compound that belongs to the class of oxazinones. This compound is characterized by the presence of a 1,3-oxazin-6-one ring, which is substituted with a 2-methylphenyl group and a 3-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylbenzoyl chloride with 3-nitroaniline in the presence of a base, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The oxazinone ring can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Formation of 4-(2-Methylphenyl)-2-(3-aminophenyl)-1,3-oxazin-6-one.

    Reduction: Formation of 4-(2-Methylphenyl)-2-(3-aminophenyl)-1,3-oxazin-6-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenyl)-2-(4-nitrophenyl)-1,3-oxazin-6-one
  • 4-(2-Methylphenyl)-2-(3-chlorophenyl)-1,3-oxazin-6-one
  • 4-(2-Methylphenyl)-2-(3-bromophenyl)-1,3-oxazin-6-one

Uniqueness

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a unique balance that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

4-(2-methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-11-5-2-3-8-14(11)15-10-16(20)23-17(18-15)12-6-4-7-13(9-12)19(21)22/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWRZMYBQFHEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387707
Record name 4-(2-methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6596-48-1
Record name 4-(2-methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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